

o-Chlorostilbene spectroscopic data analysis (NMR, IR, MS)

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An In-Depth Spectroscopic Analysis of o-Chlorostilbene

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **o-chlorostilbene**, also known as (E)-2-chlorostilbene. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of the structural characterization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **o-chlorostilbene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (E)-2-Chlorostilbene



| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---------------------------|--------------|--------------------------------|----------------------|------------|
| 7.68 | d | 7.8 | 1H | Ar-H |
| 7.53 | m | - | 3H | Ar-H |
| 7.37 | t | 7.6 | 3H | Ar-H |
| 7.31-7.25 | m | - | 2H | Ar-H |
| 7.18 | t | 7.6 | 1H | Ar-H |
| 7.07 | d | 16.0 | 1H | Vinyl-H |

Table 2: ¹³C NMR Spectroscopic Data for **o-Chlorostilbene**

| Chemical Shift (δ) ppm | Assignment | |
|------------------------|---------------|--|
| 135.4 | C (Aromatic) | |
| 133.5 | C (Aromatic) | |
| 131.7 | CH (Vinyl) | |
| 129.8 | CH (Aromatic) | |
| 128.8 | CH (Aromatic) | |
| 128.4 | CH (Aromatic) | |
| 127.0 | CH (Aromatic) | |
| 126.7 | CH (Aromatic) | |
| 124.6 | CH (Vinyl) | |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **o-Chlorostilbene**



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------------|
| 3058 | Weak | Aromatic C-H Stretch |
| 1595 | Medium | Aromatic C=C Stretch |
| 1494 | Medium | Aromatic C=C Stretch |
| 1467 | Medium | Aromatic C=C Stretch |
| 1444 | Medium | Aromatic C=C Stretch |
| 966 | Strong | trans C-H Bend (Out-of-Plane) |
| 748 | Strong | C-Cl Stretch / C-H Bend |
| 692 | Strong | C-H Bend (Out-of-Plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for o-Chlorostilbene

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|----------------------|
| 216 | 35 | [M+2] ⁺ |
| 214 | 100 | [M]+ |
| 179 | 95 | [M-CI] ⁺ |
| 178 | 80 | [M-HCl]+ |
| 152 | 20 | [C12H8] ⁺ |
| 89 | 30 | [C7H5] ⁺ |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy



The ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The sample of (E)-2-chlorostilbene was dissolved in deuterated chloroform (CDCl₃), which also served as the internal standard. The data was processed using standard Fourier transform techniques.

Infrared (IR) Spectroscopy

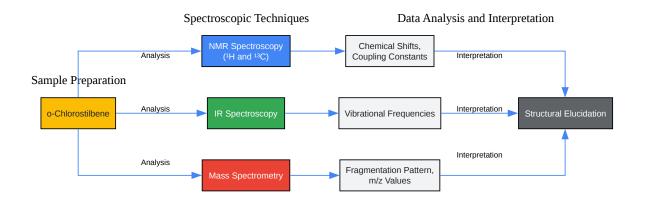
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat **o-chlorostilbene** sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer using the electron ionization (EI) technique. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Visualizations

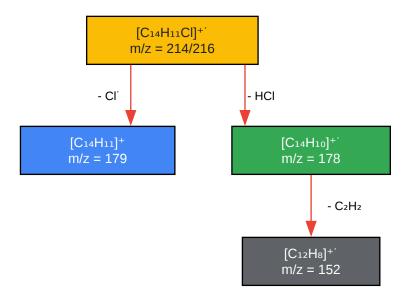
The following diagrams illustrate key aspects of the spectroscopic analysis of **o-chlorostilbene**.



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Caption: Workflow for the spectroscopic analysis of **o-Chlorostilbene**.



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Caption: Proposed mass fragmentation pathway of **o-Chlorostilbene**.

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